3-Piperidino-1,2-propanediol

Catalog No.
S1905596
CAS No.
4847-93-2
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Piperidino-1,2-propanediol

CAS Number

4847-93-2

Product Name

3-Piperidino-1,2-propanediol

IUPAC Name

3-piperidin-1-ylpropane-1,2-diol

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2

InChI Key

MECNWXGGNCJFQJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CO)O

Canonical SMILES

C1CCN(CC1)CC(CO)O
  • Organic synthesis: 3-Piperidino-1,2-propanediol possesses a hydroxyl group and a piperidine ring, functional groups commonly used in organic synthesis. It could potentially serve as a building block for the synthesis of more complex molecules with desired properties [].
  • Material science: The combination of the diol and piperidine groups could lend interesting properties to polymers or other materials. Research could explore the use of 3-Piperidino-1,2-propanediol in the development of novel materials with specific functionalities [].
  • Medicinal chemistry: The piperidine ring is a common scaffold found in many biologically active molecules. While there is no current research available on 3-Piperidino-1,2-propanediol itself, it could be a starting point for the design and synthesis of new potential drugs [].

3-Piperidino-1,2-propanediol is an organic compound with the molecular formula C₈H₁₇NO₂. It features a piperidine ring attached to a propanediol backbone, making it a member of the alkanolamine family. This compound is characterized by its hydroxyl groups, which contribute to its solubility in water and its ability to form hydrogen bonds. The presence of the piperidine moiety enhances its basicity and reactivity, particularly in applications involving carbon dioxide capture and other

, primarily due to its functional groups. Its ability to react with carbon dioxide makes it a candidate for CO₂ capture technologies. The compound can form carbamate derivatives when reacting with CO₂, which is a critical reaction in gas scrubbing processes. Additionally, it can undergo typical reactions associated with alcohols and amines, such as esterification and nucleophilic substitutions .

Several synthesis methods for 3-piperidino-1,2-propanediol have been documented:

  • Direct Alkylation: This method involves the alkylation of piperidine with glycidol or similar compounds under basic conditions.
  • Reduction Reactions: Starting from appropriate precursors such as 3-piperidino-1,2-propanedione, reduction can yield the desired product.
  • Amine Addition: The reaction of piperidine with epichlorohydrin followed by hydrolysis can also produce 3-piperidino-1,2-propanediol .

These methods highlight the versatility of synthetic strategies available for producing this compound.

3-Piperidino-1,2-propanediol has several applications across different fields:

  • Carbon Dioxide Capture: It is utilized in processes designed to remove CO₂ from gas streams due to its high absorption capacity compared to traditional amines like monoethanolamine .
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Biochemical Research: Its role in enzyme interactions makes it useful in biochemical assays and studies aimed at understanding enzyme kinetics and mechanisms.

Studies on the interactions of 3-piperidino-1,2-propanediol with other molecules have revealed its potential as an effective CO₂ absorbent. Computational models indicate that it exhibits faster absorption rates than some commonly used amines like methyldiethanolamine (MDEA). These findings suggest that 3-piperidino-1,2-propanediol may be more effective for low-pressure CO₂ removal applications . Additionally, its interactions with various enzymes could lead to insights into its therapeutic potential.

Several compounds share structural similarities with 3-piperidino-1,2-propanediol. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
3-PiperidinemethanolPiperidine attached to methanolOften preferred for certain gas absorption processes
MethyldiethanolamineTertiary amine with two hydroxyl groupsCommonly used in industrial CO₂ scrubbing
1-Methyl-2-piperidineethanolSimilar piperidine structure with methyl groupExhibits rapid CO₂ absorption rates

3-Piperidino-1,2-propanediol is unique due to its specific combination of functional groups that enhance its reactivity and absorption properties compared to these similar compounds. Its ability to effectively capture CO₂ at lower pressures sets it apart from traditional amines used in gas treatment processes .

3-Piperidino-1,2-propanediol, first reported in the mid-20th century, emerged as a structural analog of glycerol derivatives modified with heterocyclic amines. Its synthesis was driven by interest in piperidine-containing compounds for pharmaceutical and polymer applications. Early studies focused on its role as a precursor in epoxy resin curing agents, particularly in reactions involving phenyl glycidyl ether and piperidine. The compound’s discovery aligns with broader efforts to explore amine-functionalized diols for industrial and synthetic chemistry applications.

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 3-piperidin-1-ylpropane-1,2-diol, reflecting its propane backbone with hydroxyl groups at positions 1 and 2 and a piperidine substituent at position 3. Key structural identifiers include:

PropertyValue
Molecular formulaC₈H₁₇NO₂
Molecular weight159.23 g/mol
SMILES notationOCC(O)CN1CCCCC1
InChIKeyMECNWXGGNCJFQJ-UHFFFAOYSA-N

The molecule features a six-membered piperidine ring linked to a propanediol chain. Nuclear magnetic resonance (NMR) studies confirm the stereoelectronic environment of the piperidine nitrogen and hydroxyl groups, with distinct signals for the methylene (-CH₂-) and methine (-CH-) protons adjacent to the heterocycle.

Academic Significance in Organic Chemistry

3-Piperidino-1,2-propanediol serves as a versatile intermediate in organic synthesis. Its dual hydroxyl groups enable participation in esterification and etherification reactions, while the piperidine moiety acts as a base or nucleophile. Key academic contributions include:

  • Chiral Building Blocks: The compound’s stereogenic centers make it valuable for asymmetric synthesis of pharmaceuticals, such as β-adrenergic blockers.
  • Polymer Chemistry: It facilitates epoxy homopolymerization via tertiary amine-initiated anionic mechanisms, critical for designing thermosetting resins.
  • Ligand Design: The piperidine-diol structure coordinates metal ions, enabling catalytic applications in cross-coupling reactions.

3-Piperidino-1,2-propanediol represents a structurally significant heterocyclic organic compound characterized by the molecular formula C₈H₁₇NO₂ [1] [2]. This constitutional framework encompasses a molecular weight of 159.23 grams per mole, establishing it within the category of small molecule organic compounds with moderate molecular complexity [1] [3]. The compound is officially catalogued under Chemical Abstracts Service registry number 4847-93-2 and European Community number 225-438-1, providing standardized identification across international chemical databases [1] [2] [4].

The constitutional analysis reveals a tri-component molecular architecture consisting of a six-membered piperidine ring system, a three-carbon propanediol backbone, and a connecting methylene bridge. The piperidine moiety (C₅H₁₀N) contributes the primary nitrogen-containing heterocyclic component, while the 1,2-propanediol fragment (C₃H₆O₂) provides two hydroxyl functional groups positioned on adjacent carbon atoms [1] [5]. This structural arrangement places the molecule within the broader classification of amino alcohols, specifically representing a tertiary amine-diol system.

The Simplified Molecular Input Line Entry System notation "OCC(O)CN1CCCCC1" provides a linear representation of the molecular connectivity, clearly delineating the hydroxyl groups (O), the central chiral carbon bearing the secondary alcohol (C(O)), and the piperidine ring closure (CN1CCCCC1) [1] [5]. The International Chemical Identifier "1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2" further confirms the constitutional arrangement and provides standardized structural encoding for computational applications [1] [5].

Table 1: Fundamental Molecular Properties of 3-Piperidino-1,2-propanediol

PropertyValueSource
Molecular FormulaC₈H₁₇NO₂Multiple sources [1] [2]
Molecular Weight (g/mol)159.23Sigma-Aldrich [1]
CAS Number4847-93-2Multiple sources [1] [2]
European Community Number225-438-1Multiple sources [1] [2]
Melting Point (°C)77-80Alfa Chemistry [4]
Boiling Point (°C)281.7 (at 760 mmHg)Alfa Chemistry [4]
Density (g/cm³)1.0469 (estimate)ChemDad [6]
Refractive Index1.4476 (estimate)ChemDad [6]
pKa (predicted)14.26±0.20ChemDad [6]
SMILESOCC(O)CN1CCCCC1Multiple sources [1] [5]
InChI1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2Multiple sources [1] [5]
InChI KeyMECNWXGGNCJFQJ-UHFFFAOYSA-NMultiple sources [1] [5]

Stereochemical Configuration

The stereochemical analysis of 3-Piperidino-1,2-propanediol reveals the presence of a single chiral center located at the carbon atom bearing the secondary hydroxyl group (C2 position) [7]. This asymmetric carbon creates the potential for two enantiomeric forms: (R)-3-piperidino-1,2-propanediol and (S)-3-piperidino-1,2-propanediol. The stereochemical configuration at this center significantly influences the three-dimensional molecular geometry and potentially affects the compound's biological and chemical properties.

The commercial preparation of 3-piperidino-1,2-propanediol typically yields a racemic mixture containing equal proportions of both enantiomers [7]. This racemic nature explains the absence of optical activity in standard commercial samples, as the equal and opposite rotations of the two enantiomers cancel each other. The stereochemical characterization through techniques such as chiral high-performance liquid chromatography or nuclear magnetic resonance spectroscopy with chiral derivatizing agents would be necessary to determine enantiomeric excess in any given sample.

The absolute configuration determination requires consideration of the spatial arrangement around the chiral carbon, taking into account the priority sequence of substituents according to Cahn-Ingold-Prelog rules. The hydroxyl group (-OH), methylene-piperidine substituent (-CH₂-N(C₅H₁₀)), primary hydroxymethyl group (-CH₂OH), and hydrogen atom represent the four different substituents that establish the stereochemical identity. The relative positions of these groups in three-dimensional space determine whether a given molecule adopts the R or S configuration.

Table 3: Stereochemical Configuration Analysis

Stereochemical FeatureDescriptionSignificance
Chiral CentersOne chiral center at C2Determines stereochemical identity
Carbon 2 (C2)Secondary carbon bearing hydroxyl groupControls spatial arrangement
Possible Stereoisomers2 enantiomers (R and S)Different biological activities possible
Commercial FormRacemic mixtureMost common commercial preparation
Optical ActivityExpected for pure enantiomersNot observed in racemic form
Enantiomeric Forms(R)-3-Piperidino-1,2-propanediol and (S)-3-Piperidino-1,2-propanediolPotential for stereoselective applications

Computational Modeling of Conformational Dynamics

The conformational dynamics of 3-piperidino-1,2-propanediol involve complex intramolecular interactions between multiple flexible structural components. Computational modeling approaches utilizing density functional theory methods provide insight into the preferred conformational arrangements and energy landscapes governing molecular flexibility [8] [9]. The piperidine ring system adopts chair conformations analogous to cyclohexane, with the nitrogen-hydrogen bond preferentially occupying an equatorial position, representing a 0.72 kcal/mol stabilization relative to the axial arrangement [10] [11].

The propanediol chain exhibits conformational variability influenced by intramolecular hydrogen bonding possibilities between the hydroxyl groups and potential interactions with the nitrogen lone pair [9]. Computational studies on related diol systems demonstrate that gauche conformations can be stabilized through intramolecular hydrogen bonding, although the presence of the bulky piperidine substituent may limit some conformational arrangements [9]. The rotational freedom around the C2-C3 bond connecting the propanediol chain to the piperidine ring represents a critical conformational degree of freedom affecting overall molecular shape.

Advanced computational methods including molecular dynamics simulations and systematic conformational searches reveal the accessible conformational space and relative population distributions [8]. The energy barriers for conformational interconversion and the influence of solvent environment on preferred conformations provide important insights for understanding solution-phase behavior. Quantum mechanical calculations at the B3LYP/6-31+G(d,p) or ωB97XD levels typically employed for such systems offer reliable predictions of conformational energetics and geometric parameters [9].

Table 2: Conformational Analysis of Structural Elements

Structural ElementPreferred ConformationKey Features
Piperidine RingChair (equatorial N-H)Cyclohexane-like, 0.72 kcal/mol preference [10] [11]
Propanediol ChainExtended/gaucheIntramolecular H-bonding possible [9]
N-C3 ConnectionEquatorial positionMinimizes steric hindrance
Primary Hydroxyl (C1)Variable rotationParticipates in H-bonding
Secondary Hydroxyl (C2)Variable rotationParticipates in H-bonding
Nitrogen Centersp³ hybridizedLone pair available for interactions

Table 5: Computational Modeling Parameters for Conformational Dynamics

ParameterTypical ApproachSignificance for 3-Piperidino-1,2-propanediol
Molecular Geometry OptimizationDensity Functional Theory (DFT)Determines most stable conformations
Conformational Search MethodSystematic rotation + Monte CarloIdentifies all accessible conformers
Energy Calculation LevelB3LYP, ωB97XD, or MP2Provides accurate relative energies
Basis Set6-31+G(d,p) or aug-cc-pVDZAccounts for hydrogen bonding
Solvent ModelPCM (Polarizable Continuum Model)Mimics solution-phase behavior
Key Torsional AnglesC1-C2-C3-N and O-H orientationsControls overall molecular shape
Intramolecular InteractionsO-H···O and O-H···N possibilitiesInfluences stability and reactivity
Hydrogen Bonding PatternIntramolecular vs intermolecular preferencesAffects solvation and associations

Comparative Analysis with Analogous Piperidine Derivatives

The structural comparison of 3-piperidino-1,2-propanediol with related piperidine derivatives reveals important structure-activity relationships and provides context for understanding its unique properties [12] [13] [14]. Within the family of piperidine-containing compounds, variations in substituent patterns, ring modifications, and functional group positioning significantly influence molecular behavior and potential applications.

3-(1-Piperazinyl)-1,2-propanediol represents a closely related analogue where the piperidine ring is replaced by piperazine, introducing an additional nitrogen atom that fundamentally alters the electronic and hydrogen-bonding properties [15]. This structural modification results in a molecular formula of C₇H₁₆N₂O₂ with a molecular weight of 160.21 g/mol, demonstrating how heteroatom substitution affects molecular composition while maintaining the overall structural framework. The additional nitrogen provides additional sites for hydrogen bonding and potential coordination interactions.

Acyclic analogues such as 3-dipropylamino-1,2-propanediol (C₉H₂₁NO₂, molecular weight 175.27 g/mol) eliminate the conformational constraints imposed by the cyclic structure [16]. This increased conformational flexibility typically results in different solution-phase behavior and altered interaction profiles with biological targets or other molecules. The comparison highlights the importance of ring constraint in controlling molecular geometry and accessibility of conformational states.

Positional isomers and ring-modified derivatives provide additional comparative context for understanding the influence of structural variations on molecular properties [13] [17]. The systematic analysis of these structural relationships contributes to the development of structure-activity relationships and guides the design of derivatives with tailored properties for specific applications.

Table 4: Comparative Analysis of Analogous Piperidine and Related Derivatives

CompoundMolecular FormulaMolecular WeightCAS NumberNitrogen EnvironmentKey Structural Difference
3-Piperidino-1,2-propanediolC₈H₁₇NO₂159.234847-93-2Six-membered ring (piperidine)Standard piperidine ring
3-(1-Piperazinyl)-1,2-propanediolC₇H₁₆N₂O₂160.217483-59-2 [15]Six-membered ring (piperazine)Additional nitrogen in ring
3-Dipropylamino-1,2-propanediolC₉H₂₁NO₂175.2760302-96-7 [16]Acyclic tertiary amineOpen chain amine
1-Piperidino-2,3-propanediolC₈H₁₇NO₂159.234847-93-2Six-membered ring (piperidine)Positional isomer
3-Morpholino-1,2-propanediolC₇H₁₅NO₃161.20Not specifiedSix-membered ring (morpholine)Oxygen in ring

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

4847-93-2

Dates

Modify: 2023-08-16
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

Explore Compound Types